A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Nitrobenzo[c]thiadiazol-4-amine
A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Nitrobenzo[c]thiadiazol-4-amine
A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine, also known as 4-amino-5-nitro-2,1,3-benzothiadiazole, is a key heterocyclic compound. Its unique electronic properties, stemming from the electron-withdrawing nitro group and the benzothiadiazole core, make it a valuable building block in medicinal chemistry and materials science. This guide provides a detailed exploration of a representative synthetic pathway for this compound and a thorough overview of the analytical techniques required for its structural confirmation and purity assessment. The methodologies are presented with an emphasis on the underlying scientific principles and practical insights to ensure reproducibility and safety.
Introduction and Significance
The benzo[c][1][2][3]thiadiazole (BTD) scaffold is a privileged structure in modern chemistry. Its derivatives are known for their applications in developing fluorescent probes, organic electronics, and pharmacologically active agents. The introduction of a nitro group and an amine group at the 4 and 5 positions, respectively, creates a molecule with significant potential for further functionalization. 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine (CAS No. 1915-85-1) serves as a crucial intermediate for creating more complex molecules with tailored electronic and biological properties.[2][4] Understanding its synthesis and characterization is fundamental for researchers aiming to leverage its unique chemical architecture.
This document serves as a senior-level guide, focusing on the causality behind experimental choices and providing a self-validating framework for its preparation and analysis.
Synthesis of 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine
The synthesis of the target compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is effective because the potent electron-withdrawing nature of the nitro group and the benzothiadiazole ring system activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a leaving group, such as a chloride ion, by an amine.
Overall Reaction Scheme
The proposed synthesis involves the amination of a suitable precursor, 4-chloro-5-nitrobenzo[c][1][2][3]thiadiazole, using ammonia as the nucleophile.
Experimental Protocol
This protocol is based on established methods for SNAr reactions on related nitrobenzofurazan and nitrobenzothiadiazole systems.[5]
Materials and Reagents:
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4-Chloro-5-nitrobenzo[c][1][2][3]thiadiazole (Starting Material)
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Aqueous Ammonia (28-30%)
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Ethanol (95% or absolute)
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Deionized Water
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Diatomaceous Earth (e.g., Celite®)
Apparatus:
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Round-bottom flask equipped with a reflux condenser and magnetic stirrer
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Heating mantle or oil bath
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Buchner funnel and filter flask
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of 4-chloro-5-nitrobenzo[c][1][2][3]thiadiazole in 30 mL of ethanol with gentle warming and stirring.
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Addition of Nucleophile: To the resulting solution, add 10 mL of concentrated aqueous ammonia. The addition should be done carefully in a well-ventilated fume hood.
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Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain this temperature with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator. The crude product may precipitate. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
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Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water to remove residual salts.
-
Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol. If there are insoluble impurities, perform a hot filtration through a pad of diatomaceous earth. Allow the clear filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
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Drying: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum to a constant weight.
Rationale and Scientific Insights
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Choice of Solvent: Ethanol is an ideal solvent as it solubilizes the starting material and is miscible with aqueous ammonia, creating a homogenous reaction medium. Its boiling point allows for a controlled reflux temperature.
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Nucleophilic Aromatic Substitution (SNAr): The reaction proceeds via a Meisenheimer complex intermediate. The high electrophilicity of the carbon atom attached to the chlorine, due to the resonance and inductive effects of the nitro and thiadiazole groups, allows for the attack by the lone pair of electrons on the ammonia molecule. The subsequent loss of a chloride ion restores the aromaticity of the ring.
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Purification: Recrystallization is an effective method for purifying the final product. The principle relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures. Slow cooling is crucial for the formation of well-defined, pure crystals.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine.
Physical and Chemical Properties
A summary of the key properties of the target compound is presented below.
| Property | Value | Source |
| CAS Number | 1915-85-1 | [2][4][6] |
| Molecular Formula | C₆H₄N₄O₂S | [4][6] |
| Molecular Weight | 196.19 g/mol | [4] |
| Exact Mass | 196.00549656 Da | [4] |
| Appearance | Expected to be a colored crystalline solid | N/A |
| Topological Polar Surface Area | 126 Ų | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 6 | [4] |
Spectroscopic and Analytical Data
Mass Spectrometry (MS):
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Technique: Electrospray Ionization (ESI-MS) is suitable for this polar molecule.
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Expected Result: The high-resolution mass spectrum should show a prominent molecular ion peak.
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[M+H]⁺ (Positive Ion Mode): m/z ≈ 197.0133
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[M-H]⁻ (Negative Ion Mode): m/z ≈ 195.0002
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-
Interpretation: The accurate mass measurement confirms the elemental composition of C₆H₄N₄O₂S, which is a primary indicator of a successful synthesis.[4]
Infrared (IR) Spectroscopy:
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Technique: Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups.
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Expected Peaks:
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~3450-3300 cm⁻¹: N-H stretching vibrations (asymmetric and symmetric) of the primary amine.
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~1630-1600 cm⁻¹: N-H bending (scissoring) vibration.
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~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group.
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~1600, 1475 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
-
Interpretation: The presence of characteristic peaks for both the amine (NH₂) and nitro (NO₂) groups, alongside aromatic signals, provides strong evidence for the target structure.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework. The spectra would be run in a deuterated solvent like DMSO-d₆.
-
Expected ¹H NMR Data (Predicted):
-
δ ~8.5-7.5 ppm: Two doublets corresponding to the two aromatic protons on the benzene ring. The exact shifts are influenced by the strong electron-withdrawing and donating effects of the substituents.
-
δ ~7.0-6.0 ppm: A broad singlet corresponding to the two protons of the amine (NH₂) group. This peak is exchangeable with D₂O.
-
-
Expected ¹³C NMR Data (Predicted):
-
δ ~155-110 ppm: Six distinct signals corresponding to the six carbon atoms of the benzothiadiazole ring. The carbons directly attached to the nitrogen and sulfur atoms of the thiadiazole ring and the nitro and amino groups will show characteristic shifts.
-
-
Interpretation: The number of signals, their chemical shifts, and splitting patterns in the ¹H NMR spectrum confirm the substitution pattern on the aromatic ring. The ¹³C NMR spectrum confirms the presence of six unique carbon environments.
Elemental Analysis:
-
Technique: Combustion analysis to determine the mass percentages of C, H, N, and S.
-
Calculated Values for C₆H₄N₄O₂S:
-
C: 36.73%
-
H: 2.06%
-
N: 28.56%
-
S: 16.34%
-
-
Interpretation: A close correlation (typically within ±0.4%) between the experimental and calculated values provides definitive proof of the compound's purity and elemental formula.
Conclusion
This guide has outlined a robust and scientifically grounded approach to the synthesis and characterization of 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine. By following the detailed experimental protocol, which is rooted in the well-established SNAr mechanism, researchers can reliably prepare this valuable chemical intermediate. The comprehensive characterization workflow, employing a suite of analytical techniques from mass spectrometry to NMR, provides a self-validating system to unequivocally confirm the structure and purity of the final product. Mastery of these procedures empowers scientists to confidently utilize this compound in advanced research and development endeavors.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
-
Alchem Pharmtech. (n.d.). CAS 1915-85-1 | 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine. Retrieved from
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- ResearchGate. (n.d.). Chemical synthesis of nitrobenzodiazole amino acids.
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ABI Chem. (n.d.). 5-NITROBENZO[C][1][2][3]THIADIAZOL-4-AMINE. Retrieved from
- Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES.
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MDPI. (2022). N,N-Bis(7-nitrobenz[c][1][2][3]oxadiazol-4-yl)cystamine. Retrieved from
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ResearchGate. (n.d.). 7-nitrobenzo[c][1][2][3]oxadiazole (nitrobenzofurazan) derivatives with a sulfide group at the 4-position. Synthesis and physical properties. Retrieved from
- Journal of Materials Chemistry C (RSC Publishing). (n.d.). Design, synthesis and amplified spontaneous emission of 1,2,5-benzothiadiazole derivatives.
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